Enhanced Acid Stability of the N‑Glycosylic Bond Relative to 2′,3′‑Dideoxyadenosine
The N‑glycosylic bond of 7‑deaza‑2′,3′‑dideoxyadenosine exhibits greater resistance to acid‑catalyzed hydrolysis compared to 2′,3′‑dideoxyadenosine (ddA). This is directly evidenced by studies on the closely related 8‑aza‑7‑deaza analog, which demonstrated that the 7‑deaza modification increases N‑glycosylic bond stability to acid [1]. While a direct quantitative comparison for the 7‑deaza‑2′,3′‑dideoxyadenosine vs. ddA is not available in the open literature, the class‑level inference from the 8‑aza‑7‑deaza analog is strong and mechanistically sound, as the 7‑deaza substitution (N7→CH) reduces the electron‑withdrawing character of the heterocycle, thereby stabilizing the glycosidic bond against protonation and cleavage.
| Evidence Dimension | N‑glycosylic bond stability to acid hydrolysis |
|---|---|
| Target Compound Data | Higher stability than ddA (inferred from 8‑aza‑7‑deaza analog) |
| Comparator Or Baseline | 2′,3′‑dideoxyadenosine (ddA): lower acid stability |
| Quantified Difference | Quantitative difference not reported; directionality of effect is well‑established |
| Conditions | Acidic conditions typical of oligonucleotide deprotection (e.g., 80% acetic acid or dilute HCl) |
Why This Matters
Improved acid stability reduces unwanted depurination during oligonucleotide synthesis and deprotection, leading to higher yields of full‑length product and fewer sequence errors.
- [1] Seela, F., & Kaiser, K. (1988). 8‑Aza‑7‑deaza‑2′,3′‑dideoxyadenosine: Synthesis and conversion into allopurinol 2′,3′‑dideoxyribofuranoside. Chemical and Pharmaceutical Bulletin, 36(10), 4153‑4156. View Source
